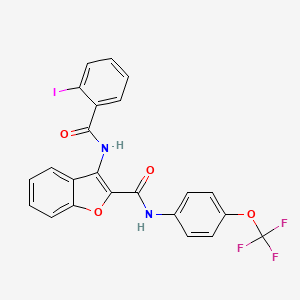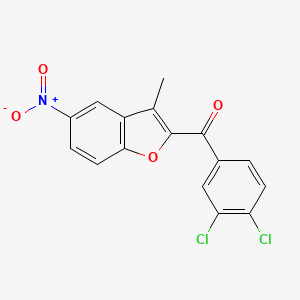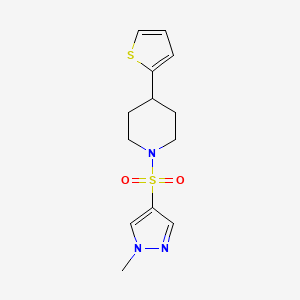
1-(Oxetan-3-yloxy)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxetan-3-yloxy)isoquinoline is a compound that combines the structures of oxetane and isoquinoline. Oxetane is a four-membered ring with three carbon atoms and one oxygen atom, while isoquinoline is a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 1-(Oxetan-3-yloxy)isoquinoline involves several steps, primarily focusing on the formation of the oxetane and isoquinoline rings and their subsequent coupling.
-
Oxetane Synthesis: : Oxetanes can be synthesized through various methods, including intramolecular etherification, epoxide ring opening/ring closing, and electrophilic halocyclization of alcohols . One common method is the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light .
-
Isoquinoline Synthesis: : Isoquinoline can be synthesized through several methods, such as the Bischler-Napieralski reaction, Pomeranz-Fritsch reaction, and the Pictet-Gams reaction . These methods typically involve the cyclization of benzylamine derivatives or the condensation of ortho-substituted benzaldehydes with amines.
-
Coupling of Oxetane and Isoquinoline: : The final step involves the coupling of the oxetane and isoquinoline rings. This can be achieved through nucleophilic substitution reactions, where the oxetane ring is introduced to the isoquinoline structure under basic conditions .
Chemical Reactions Analysis
1-(Oxetan-3-yloxy)isoquinoline undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides .
-
Reduction: : Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives .
-
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at different positions of the isoquinoline ring, depending on the reagents and conditions used .
-
Ring-Opening Reactions: : The oxetane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of various open-chain derivatives .
Scientific Research Applications
1-(Oxetan-3-yloxy)isoquinoline has several scientific research applications:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds .
-
Biology: : It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
-
Medicine: : The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents .
-
Industry: : It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1-(Oxetan-3-yloxy)isoquinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-(Oxetan-3-yloxy)isoquinoline can be compared with other similar compounds, such as quinoline and isoquinoline derivatives:
-
Quinoline: : Quinoline is a heterocyclic aromatic compound with a nitrogen atom at the first position of the fused ring system. It is used in the synthesis of various drugs and chemicals .
-
Isoquinoline: : Isoquinoline has a nitrogen atom at the second position of the fused ring system. It is known for its biological activities and is used in the synthesis of pharmaceuticals .
-
Oxetane Derivatives: : Oxetane derivatives are known for their stability and reactivity, making them useful in medicinal chemistry and material science .
This compound stands out due to its unique combination of oxetane and isoquinoline structures, providing a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
1-(oxetan-3-yloxy)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-4-11-9(3-1)5-6-13-12(11)15-10-7-14-8-10/h1-6,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBHUCURQNSNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2499610.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2499613.png)


![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2499617.png)
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B2499620.png)

![5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B2499622.png)
![N-(2-chloro-4-methylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2499625.png)
![2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499626.png)
![N-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2499629.png)
![2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2499630.png)
